3-bromo-1H-pyrrole
Overview
Description
3-Bromo-1H-pyrrole is a heterocyclic organic compound that features a five-membered ring structure containing one nitrogen atom and a bromine atom attached to the third carbon
Mechanism of Action
Target of Action
Pyrrole derivatives, which include 3-bromo-1h-pyrrole, have been reported to exhibit a wide range of biological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins.
Mode of Action
It’s known that pyrrole derivatives can interact with their targets in various ways, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
For instance, some pyrrole derivatives have shown inhibitory activity against the fibroblast growth factor receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors .
Pharmacokinetics
For instance, this compound is soluble in some organic solvents, such as ethanol and dichloromethane , which could potentially affect its absorption and distribution in the body.
Result of Action
Given the biological activities of pyrrole derivatives, it can be inferred that this compound might have potential effects on cell proliferation, apoptosis, and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used can affect the compound’s solubility and stability . Additionally, the pH and temperature of the environment could potentially influence the compound’s activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-1H-pyrrole can be synthesized through several methods. One common approach involves the bromination of pyrrole. This reaction typically uses bromine or N-bromosuccinimide as the brominating agent. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and optimizing the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrolinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1H-pyrrole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substitution: Formation of substituted pyrroles.
Oxidation: Formation of pyrrolinones.
Reduction: Formation of 1H-pyrrole.
Scientific Research Applications
3-Bromo-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
3-Chloro-1H-pyrrole: Similar structure but with a chlorine atom instead of bromine.
3-Iodo-1H-pyrrole: Similar structure but with an iodine atom instead of bromine.
1H-pyrrole: The parent compound without any halogen substitution.
Uniqueness: 3-Bromo-1H-pyrrole is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
3-bromo-1H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHFDFIWLDELCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522006 | |
Record name | 3-Bromo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87630-40-8 | |
Record name | 3-Bromo-1H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87630-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-bromo-1H-pyrrole in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones?
A1: this compound serves as a crucial starting material in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones. Specifically, the research highlights the use of N-benzenesulfonyl-3-bromo-1H-pyrrole-2-carboxylate, a derivative of this compound. This derivative undergoes a Sonogashira–Hagihara cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds. This reaction allows the attachment of various substituents to the pyrrole ring. Subsequent iodine-mediated cyclization leads to the formation of the pyrano[3,4-b]pyrrol-7(1H)-one core structure [].
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